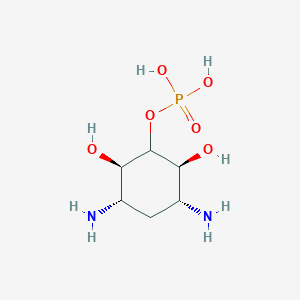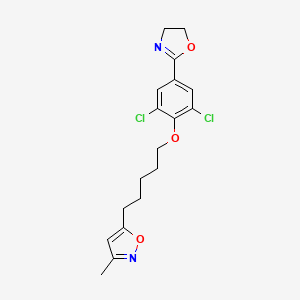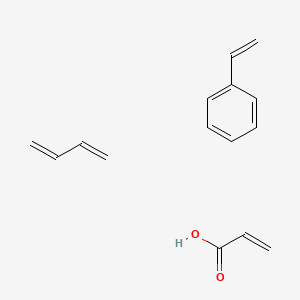
Butadiene, styrene, acrylic acid latex
Übersicht
Beschreibung
Butadiene, styrene, acrylic acid latex, also known as carboxyl styrene butadiene rubber, is a synthetic polymer. This compound is a copolymer formed from the polymerization of 2-propenoic acid (acrylic acid), 1,3-butadiene, and ethenylbenzene (styrene). It is widely used in various industrial applications due to its unique properties, such as elasticity, durability, and resistance to wear and tear .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, polymer with 1,3-butadiene and ethenylbenzene involves the copolymerization of the three monomers: 2-propenoic acid, 1,3-butadiene, and ethenylbenzene. This process typically occurs in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The polymerization reaction can be initiated using free-radical initiators, such as peroxides or azo compounds .
Industrial Production Methods
In industrial settings, the production of this copolymer is carried out in large-scale reactors. The monomers are mixed in specific ratios and subjected to polymerization under controlled conditions. The resulting polymer is then processed to achieve the desired physical and chemical properties. The final product is often in the form of latex, which can be further processed into various forms, such as films, coatings, and adhesives .
Analyse Chemischer Reaktionen
Types of Reactions
Butadiene, styrene, acrylic acid latex undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with enhanced properties, while substitution reactions can introduce new functional groups into the polymer .
Wissenschaftliche Forschungsanwendungen
Butadiene, styrene, acrylic acid latex has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polymerization mechanisms and reaction kinetics.
Biology: Employed in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Utilized in the formulation of medical adhesives, wound dressings, and other healthcare products.
Wirkmechanismus
The mechanism of action of 2-propenoic acid, polymer with 1,3-butadiene and ethenylbenzene involves its interaction with molecular targets and pathways. The polymer’s unique chemical structure allows it to form strong bonds with other materials, enhancing its adhesive and cohesive properties. The presence of carboxyl groups in the polymer chain contributes to its reactivity and ability to undergo various chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polybutadiene: A polymer of 1,3-butadiene, known for its high elasticity and resistance to wear and tear.
Polystyrene: A polymer of ethenylbenzene, widely used in the production of plastic products.
Polyacrylic Acid: A polymer of 2-propenoic acid, used in various applications, including superabsorbent materials and adhesives.
Uniqueness
Butadiene, styrene, acrylic acid latex is unique due to its combination of properties from the three monomers. It exhibits the elasticity of polybutadiene, the rigidity of polystyrene, and the reactivity of polyacrylic acid. This combination makes it a versatile material with a wide range of applications in different fields .
Eigenschaften
IUPAC Name |
buta-1,3-diene;prop-2-enoic acid;styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C4H6.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-4-2;1-2-3(4)5/h2-7H,1H2;3-4H,1-2H2;2H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOYJEGLPVCRAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C.C=CC1=CC=CC=C1.C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-39-6, 113974-98-4, 68511-55-7 | |
| Record name | Acrylic acid-butadiene-styrene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113974-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, polymer with ethenylbenzene and hydroxy-terminated polybutadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68511-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25085-39-6 | |
| Record name | Acrylic acid-1,3-butadiene-styrene polymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
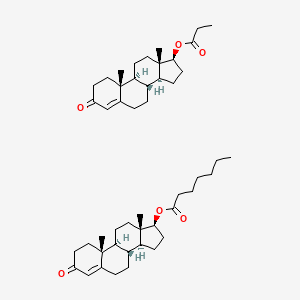

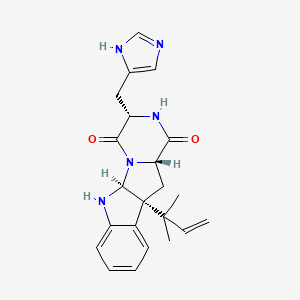
![4-[6-Hydroxy-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B1203471.png)
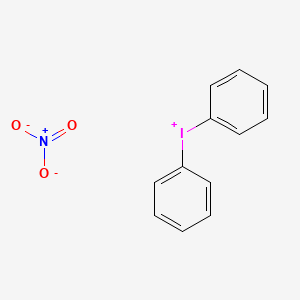
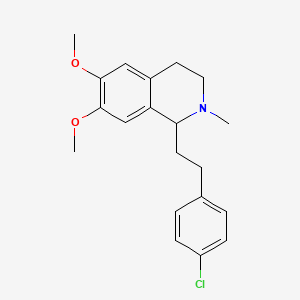
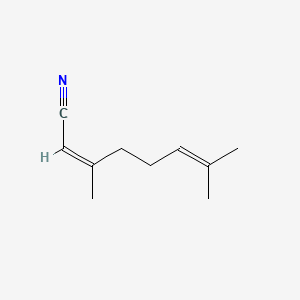
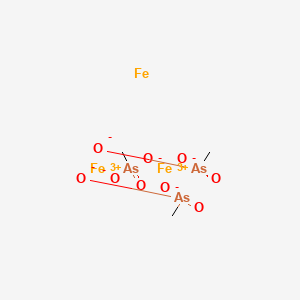
![N-[(4-methoxyphenyl)-oxomethyl]-1-piperidinecarboxamide](/img/structure/B1203481.png)
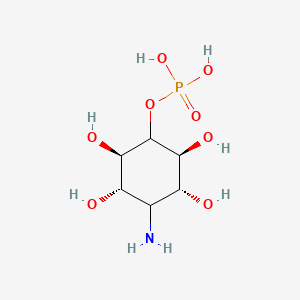
![(2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1203485.png)

